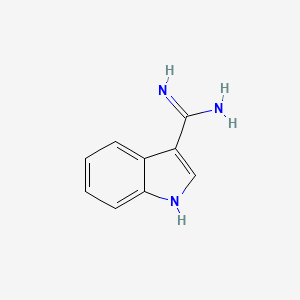
1H-Indole-3-carboximidamide
Vue d'ensemble
Description
1H-Indole-3-carboximidamide is a derivative of indole . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Synthesis Analysis
Indole derivatives can be prepared by various methods. For instance, two novel indole–hydrazone analogues were prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate . Another study reported the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of this compound hydrochloride has been reported with a molecular weight of 195.65 . The InChI code is 1S/C9H9N3.ClH/c10-9(11)7-5-12-8-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H .
Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For instance, indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules .
Applications De Recherche Scientifique
Chimie Médicinale
1H-Indole-3-carboximidamide: est un précurseur polyvalent dans la synthèse de molécules biologiquement actives. Ses dérivés sont connus pour leur large éventail d'activités pharmacologiques, notamment des propriétés antivirales, anti-inflammatoires, anticancéreuses et anti-VIH . En chimie médicinale, ce composé est utilisé pour créer des molécules complexes qui peuvent servir d'agents thérapeutiques potentiels.
Agriculture
Dans le secteur agricole, les dérivés de This compound sont explorés pour leurs activités herbicides. Ils agissent comme antagonistes de la protéine réceptrice de l'auxine TIR1, ouvrant une nouvelle voie pour le développement d'herbicides mimant l'auxine . Cette application est cruciale pour la lutte contre les mauvaises herbes et l'amélioration du rendement des cultures.
Science des Matériaux
Le noyau indole, qui fait partie de la structure de This compound, est important en science des matériaux. Il est utilisé dans la conception de composés organiques qui ont des applications en électronique, en photonique et comme matériaux fonctionnels dans diverses technologies .
Science de l'Environnement
En science de l'environnement, les dérivés de This compound contribuent à des technologies durables qui visent à minimiser l'impact environnemental. Ils sont impliqués dans la synthèse de composés qui peuvent potentiellement être utilisés dans des applications écologiques et des initiatives de chimie verte .
Biochimie
En biochimie, This compound joue un rôle dans l'étude des processus biologiques. Ses dérivés sont utilisés pour comprendre les mécanismes et les interactions cellulaires, en particulier en biologie du cancer et en inhibition enzymatique .
Pharmacologie
Pharmacologiquement, This compound et ses dérivés sont étudiés pour leur potentiel thérapeutique. Ils sont essentiels dans la découverte de nouveaux médicaments axés sur leur interaction avec diverses cibles biologiques .
Chimie Analytique
Analytiquement, This compound est utilisé dans des méthodes telles que la spectrométrie de masse pour l'identification et l'imagerie de composés dans des échantillons biologiques. Cela a des applications en toxicologie médico-légale et en surveillance des médicaments .
Génie Chimique
En génie chimique, This compound est impliqué dans la conception et la synthèse de nouveaux composés. Il est utilisé dans le développement d'inhibiteurs et d'autres intermédiaires chimiques avec diverses applications industrielles .
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mécanisme D'action
- 1H-Indole-3-carboximidamide (also known as 2-(3-methylphenyl)-1H-indole-5-carboximidamide ) is a derivative of indole, a heterocyclic compound with diverse biological activities .
- Unfortunately, specific primary targets for this compound are not readily available in the literature. However, indole derivatives often interact with various receptors and enzymes due to their aromatic nature and π-electron delocalization .
- However, indole derivatives have been associated with various pathways, including antiviral, anti-inflammatory, and antioxidant pathways .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Analyse Biochimique
Biochemical Properties
1H-Indole-3-carboximidamide, like other indole derivatives, is known to interact with multiple receptors, which makes it a valuable compound for treatment and the development of new useful derivatives
Cellular Effects
Indole derivatives are known to have broad-spectrum biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , which could lead to changes in gene expression, enzyme inhibition or activation.
Propriétés
IUPAC Name |
1H-indole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJURUVSVHQHERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421200 | |
| Record name | 1H-Indole-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
764600-87-5 | |
| Record name | 1H-Indole-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions the isolation of 6-bromo-1H-indole-3-carboximidamide from Jaspis splendens. What is the significance of finding this compound in the context of Parkinson's Disease research?
A1: While the research paper itself doesn't directly investigate the effects of 6-bromo-1H-indole-3-carboximidamide on Parkinson's Disease models, its isolation from Jaspis splendens is noteworthy. The study focuses on identifying compounds from this marine organism that show activity in a phenotypic assay using human olfactory neurosphere-derived cells, a model for Parkinson's Disease []. The presence of 6-bromo-1H-indole-3-carboximidamide, reported for the first time as a naturally occurring metabolite [], suggests it could be a potential subject for future studies exploring its specific effects on this model and its possible implications for Parkinson's Disease. Further research is needed to determine if this compound has any therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



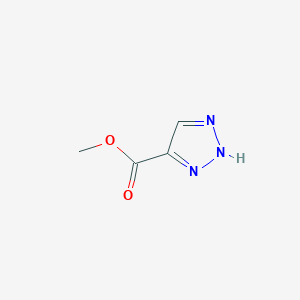
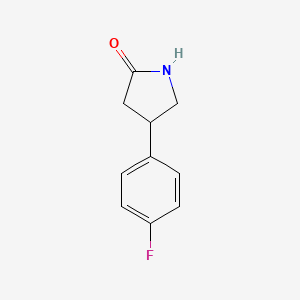
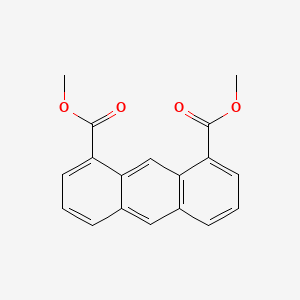
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)




![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)
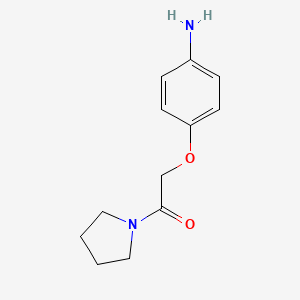
![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)


![9H-pyrido[3,4-b]indole-1-carbaldehyde](/img/structure/B1336114.png)